Superiority of the 3-Methylquinoxalin-2(1H)-one Core over 3-Methylquinoxaline-2-thiol for VEGFR-2 Inhibition and Cytotoxicity
A comparative structure-activity relationship (SAR) study evaluating two series of VEGFR-2 inhibitors, one based on 3-methylquinoxalin-2(1H)-one and the other on 3-methylquinoxaline-2-thiol, concluded that the 3-methylquinoxalin-2(1H)-one moiety is 'more advantageous' than the 3-methylquinoxaline-2-thiol moiety for both cytotoxic activity and VEGFR-2 inhibition . This finding was based on a direct comparison of synthesized derivatives. For example, the most potent derivative from the 3-methylquinoxalin-2(1H)-one series (compound 11e) exhibited an IC50 of 2.1 µM against HepG2 cells, which is at the lower end of the range (2.1-9.8 µM) observed for the most active 3-methylquinoxaline-2-thiol derivatives .
| Evidence Dimension | Cytotoxic activity (HepG2 cell line) |
|---|---|
| Target Compound Data | Most active derivatives: IC50 range of 2.1 - 9.8 µM |
| Comparator Or Baseline | 3-methylquinoxalin-2(1H)-one derivative 11e: IC50 = 2.1 µM |
| Quantified Difference | The -one core is deemed 'more advantageous' than the -thiol core by the study authors. |
| Conditions | In vitro cytotoxicity assay against human liver cancer cell line HepG2 |
Why This Matters
This direct evidence demonstrates that the 3-methylquinoxaline-2-thiol core is not the optimal choice for VEGFR-2-targeted anticancer programs, guiding researchers toward the superior 3-methylquinoxalin-2(1H)-one scaffold when potency is the primary objective.
- [1] Alanazi MM, Al-Mehizia AA, Obaidullah AJ, et al. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. J Enzyme Inhib Med Chem. 2021;36(1):1732-1750. View Source
